molecular formula C16H16O4 B13340800 2-(3-(Benzyloxy)phenyl)-3-hydroxypropanoic acid

2-(3-(Benzyloxy)phenyl)-3-hydroxypropanoic acid

Cat. No.: B13340800
M. Wt: 272.29 g/mol
InChI Key: XFEYQVLTEUCVLQ-UHFFFAOYSA-N
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Description

2-(3-(Benzyloxy)phenyl)-3-hydroxypropanoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Benzyloxy)phenyl)-3-hydroxypropanoic acid can be achieved through several routes. One common method involves the reaction of 3-(benzyloxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis to yield the desired product. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or water

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Benzyloxy)phenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

    Temperature: Room temperature to reflux conditions

Major Products

    Oxidation: Formation of 2-(3-(benzyloxy)phenyl)-3-oxopropanoic acid

    Reduction: Formation of this compound

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(3-(Benzyloxy)phenyl)-3-hydroxypropanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-(Benzyloxy)phenyl)-3-hydroxypropanoic acid involves its interaction with various molecular targets and pathways. The benzyloxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxypropanoic acid moiety can participate in hydrogen bonding and electrostatic interactions with biological targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(Methoxy)phenyl)-3-hydroxypropanoic acid
  • 2-(3-(Ethoxy)phenyl)-3-hydroxypropanoic acid
  • 2-(3-(Benzyloxy)phenyl)-3-oxopropanoic acid

Uniqueness

2-(3-(Benzyloxy)phenyl)-3-hydroxypropanoic acid is unique due to the presence of the benzyloxy group, which imparts specific chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

3-hydroxy-2-(3-phenylmethoxyphenyl)propanoic acid

InChI

InChI=1S/C16H16O4/c17-10-15(16(18)19)13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-9,15,17H,10-11H2,(H,18,19)

InChI Key

XFEYQVLTEUCVLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(CO)C(=O)O

Origin of Product

United States

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